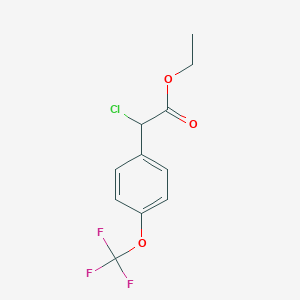
Ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate typically involves the reaction of 4-(trifluoromethoxy)benzene with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: The corresponding carboxylic acid.
Oxidation and Reduction: Oxidized or reduced derivatives, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Ethyl 2-chloro-2-(4-(methoxy)phenyl)acetate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl 2-chloro-2-(4-(fluoro)phenyl)acetate: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
These comparisons highlight the unique properties of this compound, such as its enhanced stability and reactivity due to the presence of the trifluoromethoxy group.
Eigenschaften
Molekularformel |
C11H10ClF3O3 |
|---|---|
Molekulargewicht |
282.64 g/mol |
IUPAC-Name |
ethyl 2-chloro-2-[4-(trifluoromethoxy)phenyl]acetate |
InChI |
InChI=1S/C11H10ClF3O3/c1-2-17-10(16)9(12)7-3-5-8(6-4-7)18-11(13,14)15/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
ASBRWBZDYZQJHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)



![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)

![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)

